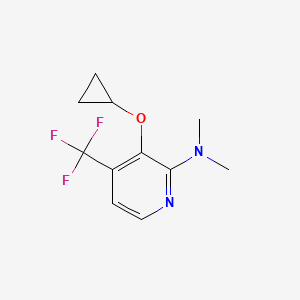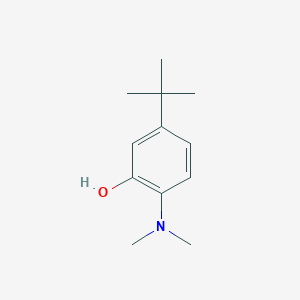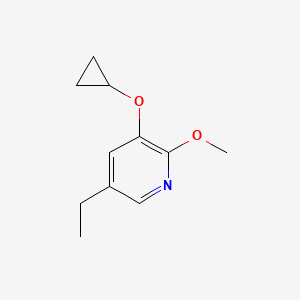
5-(Aminomethyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-hydroxybenzamide is an organic compound with a benzamide structure substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(Formyl)-2-hydroxybenzamide.
Reduction: Formation of 5-(Aminomethyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-(Aminomethyl)-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an amide.
5-(Aminomethyl)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
Uniqueness
5-(Aminomethyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,4,9H2,(H2,10,12) |
Clé InChI |
PKHNXDHDHQVQFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















